molecular formula C16H9Cl2N5O2 B2930367 N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 896373-08-3

N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2930367
CAS No.: 896373-08-3
M. Wt: 374.18
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and quinazoline rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with a suitable quinazoline derivative in the presence of a cyclizing agent such as sodium azide . The reaction is usually carried out under reflux conditions in a solvent like ethanol or dimethylformamide (DMF) to facilitate the formation of the triazoloquinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as copper(I) iodide or palladium on carbon may be employed to improve the efficiency of the cyclization process .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2/c17-10-6-5-8(7-11(10)18)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUFUHLUHQQQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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